N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through cyclization reactions involving hydrazines and carboxylic acids under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, hydroxides, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The difluoromethoxy and acetylphenyl groups may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)acetamide: Similar in structure but lacks the triazole ring.
4’-(Difluoromethoxy)acetanilide: Contains the difluoromethoxy group but differs in the rest of the structure.
Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: Shares some structural features but has different functional groups.
Uniqueness
N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its combination of a triazole ring with difluoromethoxy and acetylphenyl groups, which confer specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C19H16F2N4O3 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C19H16F2N4O3/c1-11(26)13-4-3-5-14(10-13)23-18(27)17-22-12(2)25(24-17)15-6-8-16(9-7-15)28-19(20)21/h3-10,19H,1-2H3,(H,23,27) |
InChI Key |
DZMHDHVPEIIKCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC=CC(=C3)C(=O)C |
Origin of Product |
United States |
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